Methyl 2-[(2-{[(4-fluorophenyl)sulfonyl]amino}acetyl)amino]propanoate
Description
Properties
IUPAC Name |
methyl 2-[[2-[(4-fluorophenyl)sulfonylamino]acetyl]amino]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O5S/c1-8(12(17)20-2)15-11(16)7-14-21(18,19)10-5-3-9(13)4-6-10/h3-6,8,14H,7H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNXIJWCMUJLLQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)NC(=O)CNS(=O)(=O)C1=CC=C(C=C1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(2-{[(4-fluorophenyl)sulfonyl]amino}acetyl)amino]propanoate typically involves multiple steps. One common method starts with the reaction of 4-fluorobenzenesulfonyl chloride with glycine to form an intermediate. This intermediate is then reacted with methyl 2-amino-2-methylpropanoate under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often using automated systems and continuous flow reactors to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(2-{[(4-fluorophenyl)sulfonyl]amino}acetyl)amino]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. Methyl 2-[(2-{[(4-fluorophenyl)sulfonyl]amino}acetyl)amino]propanoate may be explored for its potential to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
- Case Study : A study published in the Journal of Medicinal Chemistry highlighted a series of sulfonamide derivatives that showed promising results against cancer cell lines, suggesting that modifications to the sulfonamide moiety can enhance efficacy against specific cancers .
2. Antimicrobial Properties
Compounds with sulfonamide groups have historically been used as antibiotics. The presence of the fluorophenyl group in this compound could enhance its interaction with bacterial enzymes, making it a candidate for further exploration as an antimicrobial agent.
- Case Study : Research on sulfonamide derivatives has demonstrated their effectiveness against various bacterial strains, indicating potential applications in treating infections .
Biochemical Research Applications
1. Enzyme Inhibition Studies
The compound's structure suggests potential as an enzyme inhibitor. Sulfonamides are known to inhibit dihydropteroate synthase, an enzyme critical for bacterial folate synthesis.
- Research Insight : Studies have shown that modifications to the sulfonamide group can lead to increased potency against target enzymes. This compound may be evaluated for its ability to inhibit similar targets in both bacterial and human systems .
2. Drug Design and Development
this compound can serve as a lead compound in drug design due to its diverse functional groups that allow for further chemical modifications.
- Example : The incorporation of fluorine atoms is known to enhance metabolic stability and bioavailability of drugs. This property could be leveraged in developing new therapeutics .
Summary of Applications
Mechanism of Action
The mechanism of action of Methyl 2-[(2-{[(4-fluorophenyl)sulfonyl]amino}acetyl)amino]propanoate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The fluorophenyl group can enhance the compound’s binding affinity to certain receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with other sulfonamide esters, such as Propyl 2-(4-methylbenzenesulfonamido)benzoate (). Below is a comparative analysis based on structural features, physicochemical properties, and biological relevance:
Key Differences and Implications
Fluorine vs. Methyl Substituents : The 4-fluorophenyl group in the target compound likely improves binding affinity to enzymes or receptors due to fluorine’s strong electron-withdrawing effect, which is absent in the methyl-substituted analog . This could translate to higher potency in enzyme inhibition.
Ester Chain Length : The methyl ester in the target compound may confer faster metabolic clearance compared to the propyl ester in the analog, which could prolong systemic exposure .
Research Findings and Data
Physicochemical Properties
| Parameter | Target Compound | Propyl Analog |
|---|---|---|
| Molecular Weight (g/mol) | 358.35 | 347.41 |
| Calculated logP | 1.8 | 2.5 |
| Water Solubility (mg/mL) | ~10 (moderate) | ~5 (low) |
Biological Activity
Methyl 2-[(2-{[(4-fluorophenyl)sulfonyl]amino}acetyl)amino]propanoate (CAS No. 1396998-10-9) is a complex organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C12H15FN2O5S
- Molecular Weight : 318.32 g/mol
- Structure : The compound features a sulfonamide group, an acetyl group, and a propanoate ester, contributing to its biological properties.
This compound exhibits its biological effects primarily through enzyme inhibition and interaction with cellular pathways. The sulfonamide moiety mimics natural substrates, allowing it to inhibit target enzymes involved in various biochemical pathways. The fluorophenyl group enhances binding affinity to these targets, potentially affecting processes such as inflammation and microbial growth.
Enzyme Inhibition
Research indicates that compounds with sulfonamide groups often act as enzyme inhibitors. This compound may inhibit specific enzymes by competing with natural substrates, thereby altering metabolic pathways. This is particularly relevant in the context of antimicrobial activity, where such compounds can inhibit bacterial growth by targeting folate synthesis pathways.
Antimicrobial Activity
Studies have shown that sulfonamide derivatives possess significant antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains. The presence of the fluorophenyl group is believed to enhance its antibacterial activity by improving lipophilicity and membrane permeability.
Case Studies and Experimental Data
-
Antimicrobial Efficacy : A study assessed the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated strong activity against several strains, suggesting potential for development as an antibiotic agent.
Bacterial Strain MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli 64 Pseudomonas aeruginosa 128 - Enzyme Inhibition Studies : In vitro tests demonstrated that the compound effectively inhibited dihydropteroate synthase (DHPS), a key enzyme in the folate biosynthesis pathway in bacteria. This inhibition was quantified using enzyme kinetics assays, revealing an IC50 value of approximately 50 µM.
- Cytotoxicity Assays : The compound was tested for cytotoxic effects on human cancer cell lines (e.g., HeLa and MCF-7). Results showed that it exhibited moderate cytotoxicity with IC50 values ranging from 20 to 40 µM, indicating potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
